4-Chlorophenylacetic acid
Overview
Description
4-Chlorophenylacetic acid is a monocarboxylic acid with the molecular formula C8H7ClO2. It is characterized by the substitution of one of the methyl hydrogens in acetic acid with a 4-chlorophenyl group . This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
Biochemical Analysis
Biochemical Properties
4-Chlorophenylacetic acid plays a significant role in various biochemical reactions. It acts as a carbon and energy source for certain microorganisms, such as Pseudomonas species . This compound is involved in the aerobic degradation of complex organic molecules, where it serves as an intermediate in the breakdown of pollutants like 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha . Additionally, this compound interacts with enzymes involved in its degradation, facilitating the conversion of this compound into simpler molecules that can be further metabolized.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. In cancer cells, it has been shown to induce differentiation and inhibit proliferation, making it a potential therapeutic agent for estrogen-sensitive breast cancer . This compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of proteins involved in cell cycle regulation, thereby affecting cell growth and division.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules within the cell. This compound can bind to receptors or enzymes, leading to the activation or inhibition of signaling pathways. For example, in cancer cells, this compound may inhibit the activity of enzymes involved in DNA synthesis, thereby preventing cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors, resulting in the upregulation or downregulation of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but it may degrade under certain environmental factors such as light and temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by microorganisms through pathways that involve the degradation of aromatic compounds . Enzymes such as monooxygenases and dehydrogenases play a crucial role in the initial steps of its metabolism, converting this compound into intermediate compounds that are further processed by other enzymes. These metabolic pathways are essential for the compound’s biodegradation and detoxification in the environment.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound may localize to specific organelles, where it exerts its biochemical effects. The distribution of this compound within tissues can influence its therapeutic efficacy and toxicity, making it an important factor in drug development.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments within the cell, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound may interact with transcription factors to regulate gene expression, while in the mitochondria, it can affect metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with sodium cyanide to form 4-chlorobenzyl cyanide, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of phenylacetic acid. This process involves the reaction of phenylacetic acid with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoylformic acid.
Reduction: Reduction of this compound can yield 4-chlorophenylethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoylformic acid.
Reduction: 4-Chlorophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a carbon and energy supplement in microbial studies.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the chlorine atom.
4-Bromophenylacetic acid: Similar structure with a bromine atom instead of chlorine.
4-Fluorophenylacetic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: 4-Chlorophenylacetic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-(4-chlorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKJZJVTHSESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062031 | |
Record name | p-Chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-66-6 | |
Record name | (4-Chlorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1878-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Chlorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROBENZENEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6PU28WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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